

Determining the Stereochemistry of Roselipin 1A: Application Notes and Protocols

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Compound of Interest

Compound Name: Roselipin 1A

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Abstract

Roselipin 1A, a natural glycolipid isolated from the marine fungus *Gliocladium roseum*, is a known inhibitor of diacylglycerol acyltransferase (DGAT), making it a molecule of interest for metabolic research and drug development.[1][2] Its complex structure, featuring a polyketide chain with nine stereogenic centers, presents a significant analytical challenge, with 512 possible stereoisomers.[1][3] This document outlines the definitive method for assigning the stereochemistry of **Roselipin 1A**, centered on a synergy of biosynthetic prediction and total chemical synthesis.[3][4] Additionally, alternative and complementary analytical methods applicable to complex polyketides are discussed.

Introduction to the Stereochemical Challenge

The initial structural elucidation of **Roselipin 1A** and its congeners was achieved through detailed NMR experiments (including ^1H - ^1H COSY, ^{13}C - ^1H HMQC, and HMBC) and HPLC analysis.[5][6] While these methods successfully defined the planar structure and connectivity of the molecule, the absolute and relative configurations of the nine stereogenic centers within the polyketide moiety remained unresolved due to the molecule's complexity and limited availability from natural sources.[1][7] The unambiguous determination of the correct stereoisomer is critical, as biological activity is intrinsically linked to the precise three-dimensional arrangement of a molecule.

Primary Method: Total Synthesis and Spectroscopic Comparison

The most conclusive method employed to date for the unequivocal assignment of **Roselipin 1A**'s stereochemistry involves a multi-stage approach combining theoretical prediction with chemical synthesis and spectroscopic verification.^{[3][4]}

Stage 1: Stereochemical Prediction via the "Biochemistry-based Rule"

The first step was to narrow down the 512 possibilities to a single, most probable candidate. This was achieved by applying a "Biochemistry-based Rule" that leverages an understanding of the biosynthesis of fungal highly reducing polyketide synthases (HR-PKSs).^[7] This rule predicts the stereochemical outcome of the enzymatic reduction and methylation steps during the polyketide chain elongation.^[7] Based on this analysis, a specific stereochemical structure for **Roselipin 1A** was hypothesized.^{[3][7]}

Stage 2: Asymmetric Total Synthesis

With a target stereoisomer identified, a convergent total synthesis was designed and executed to build that specific molecule.^{[3][7]} This process allows for precise control over the configuration of each new stereocenter as the molecule is constructed from simpler, achiral starting materials. The synthesis confirmed the viability of creating the proposed isomer.^{[1][3]}

Stage 3: Spectroscopic Confirmation

The final and definitive step is the comparison of the synthetic molecule with the natural product. The ¹H and ¹³C NMR spectroscopic data, along with the optical rotation value of the synthetic **Roselipin 1A**, were found to be consistent with the values reported for the isolated natural compound.^[7] This match provides conclusive proof that the synthesized isomer is identical to the natural one, thereby unequivocally assigning its absolute and relative stereochemistry.^{[3][7]}

Experimental Protocols & Data

Protocol: Total Synthesis of Roselipin 1A (Key Final Steps)

The following protocol outlines the crucial late-stage steps in the total synthesis of **Roselipin 1A**, which involves the coupling of two advanced fragments, followed by stereoselective reduction and deprotection.^{[3][7]}

A. β -Selective Mannosylation:

- To a solution of sulfoxide donor 2 and acceptor alcohol 3 in dry dichloromethane (DCM) under an argon atmosphere at -78 °C, add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 4 Å molecular sieves.
- Slowly add triflic anhydride (Tf₂O) to the mixture.
- Stir the reaction at -78 °C until TLC analysis indicates consumption of the starting materials.
- Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.
- Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the β -mannoside product.

B. Diastereoselective Ketone Reduction:

- Dissolve the ketone intermediate from the previous step in dry THF and cool to -78 °C under an argon atmosphere.
- Add L-Selectride solution dropwise to the reaction mixture.
- Stir at -78 °C, monitoring the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of 30% H₂O₂ followed by saturated aqueous NaHCO₃.

- Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify via flash column chromatography to yield the alcohol with high diastereoselectivity (>20:1 dr).[3]

C. Global Deprotection:

- Treat the resulting protected polyol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a DCM/water mixture to remove p-methoxybenzyl (PMB) and p-methoxybenzylidene protecting groups.
- Following purification, dissolve the intermediate in a solution of 70% hydrofluoric acid in pyridine (HF·pyridine) to remove all tert-butyldimethylsilyl (TBS) ethers.
- Stir until the reaction is complete, then carefully quench with saturated aqueous NaHCO_3 .
- Extract with a suitable organic solvent, dry the combined organic phases, and concentrate.
- Purify the final product by preparative HPLC to yield pure **Roselipin 1A**.

Quantitative Data: NMR Spectroscopic Comparison

The confirmation of the stereostructure relies on the direct comparison of NMR data from the synthetic and natural samples. The data presented here is consistent with that reported in the literature for natural **Roselipin 1A**.

Table 1: ^1H NMR Data Comparison for **Roselipin 1A** (Data represents a selection of key shifts; full data is available in the supporting information of the source publication)

Position	Chemical Shift (δ) of Synthetic Sample (ppm)	Multiplicity
H-2	6.65	q
H-3	2.58	m
H-5	3.51	m
H-6	5.25	t
H-7	2.41	m
H-9	3.95	m
H-10	5.10	t
H-13	3.88	m
H-1' (Mannose)	4.68	d

Table 2: ^{13}C NMR Data Comparison for **Roselipin 1A** (Data represents a selection of key shifts; full data is available in the supporting information of the source publication)

Position	Chemical Shift (δ) of Synthetic Sample (ppm)
C-1	169.2
C-2	145.1
C-3	129.8
C-5	76.5
C-9	75.8
C-13	77.1
C-1' (Mannose)	101.3

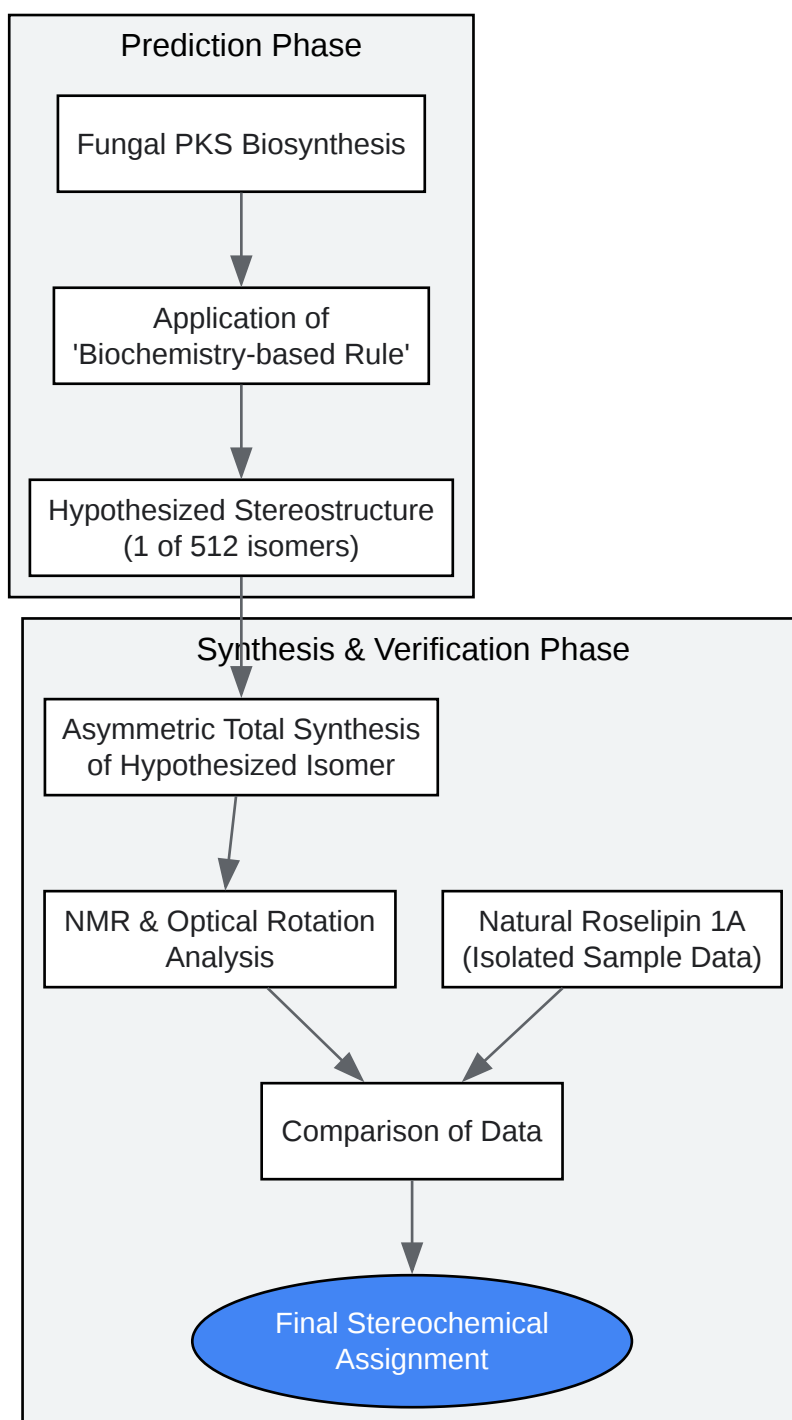
Alternative and Complementary Methods

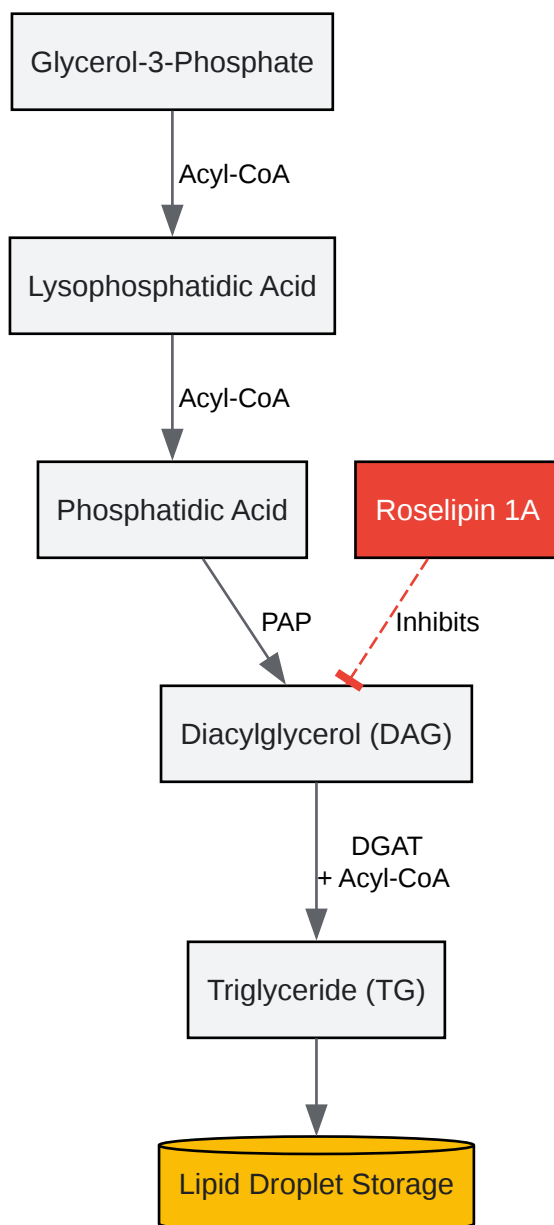
While total synthesis is definitive, it is resource-intensive. Other methods can provide valuable stereochemical information for complex polyketides like **Roselipin 1A**, often used in combination.

- **J-based Configuration Analysis:** This NMR technique uses the measurement of homonuclear ($^3J_{HH}$) and heteronuclear ($^2J_{CH}$, $^3J_{CH}$) coupling constants to determine dihedral angles and thus the relative configuration of adjacent stereocenters.
- **Chemical Derivatization:** Converting flexible acyclic portions of the molecule, such as 1,3-diols, into rigid cyclic derivatives (e.g., acetonides) can lock the conformation. The NMR data of these rigid structures can then be more easily interpreted to deduce relative stereochemistry.
- **Chiroptical Methods (ECD/VCD):** Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques.^[4] By comparing experimentally measured spectra with quantum-mechanically calculated spectra for different possible stereoisomers, one can assign the absolute configuration.^[8]

Visualizations

Experimental Workflow





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